molecular formula C20H14Cl2N2S2 B4294851 2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile

2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B4294851
M. Wt: 417.4 g/mol
InChI Key: UJDXPJSZHKORCL-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a nicotinonitrile core substituted with dichloro and bis[(4-methylphenyl)thio] groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a nicotinonitrile precursor followed by the introduction of the bis[(4-methylphenyl)thio] groups through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain substituents or alter the oxidation state of the compound.

    Substitution: This reaction can replace specific groups with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-methoxypyrimidine
  • 2,4-dichloro-5-methoxyphenylboronic acid
  • 2,4-dichloro-6-methylpyrimidine

Comparison

Compared to these similar compounds, 2,5-Dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile stands out due to its unique substitution pattern and the presence of bis[(4-methylphenyl)thio] groups

Properties

IUPAC Name

2,5-dichloro-4,6-bis[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S2/c1-12-3-7-14(8-4-12)25-18-16(11-23)19(22)24-20(17(18)21)26-15-9-5-13(2)6-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDXPJSZHKORCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NC(=C2Cl)SC3=CC=C(C=C3)C)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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